![molecular formula C8H6ClN3O B1308484 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone CAS No. 50531-70-9](/img/structure/B1308484.png)

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone

Overview

Description

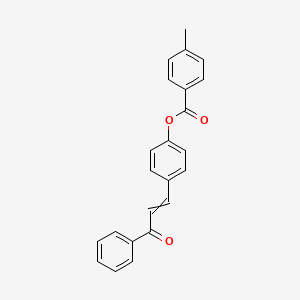

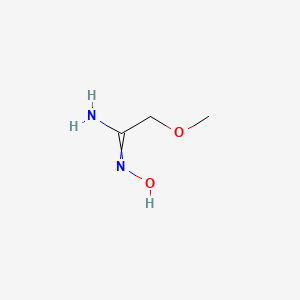

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is a compound that contains a 1,2,3-triazole ring system . The 1,2,3-triazole ring system can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

1,2,3-triazole scaffolds are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are easily and straightforwardly prepared compounds, non-toxic, environmentally friendly, and stable products to the hydrolysis under acidic conditions .Scientific Research Applications

Drug Discovery

1,2,3-triazoles, the core structure of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They exhibit high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .

Supramolecular Chemistry

1,2,3-triazoles are also used in supramolecular chemistry . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Bioconjugation

The compound is used in bioconjugation . This involves the use of biological molecules to form a new, hybrid molecule with combined properties .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . This is a technique used in cellular biology to visualize structures and processes within cells .

Materials Science

Lastly, in materials science, 1,2,3-triazoles are used . They are part of essential building blocks like amino acids, nucleotides, etc .

Future Directions

The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Mechanism of Action

- By inhibiting AChE, this compound modulates cholinergic signaling, affecting cognitive processes, memory, and other neurological functions .

- The interaction involves electrostatic interactions, hydrogen bonding, and van der Waals forces between the compound and AChE .

- Dysregulation of AChE activity contributes to neurodegenerative diseases like Alzheimer’s, where synaptic loss and memory impairment occur .

- These properties impact bioavailability , determining how efficiently the compound reaches its target .

- In neurodegenerative diseases, maintaining optimal AChE activity is crucial for preserving cognitive function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

1-(benzotriazol-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWHQUFHZUCJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401433 | |

| Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone | |

CAS RN |

50531-70-9 | |

| Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(α-Chloroacetyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

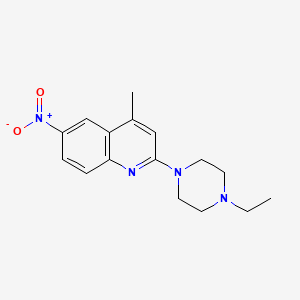

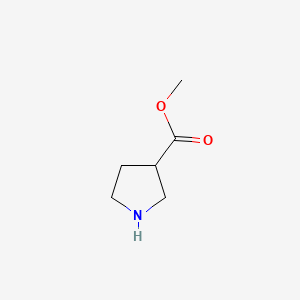

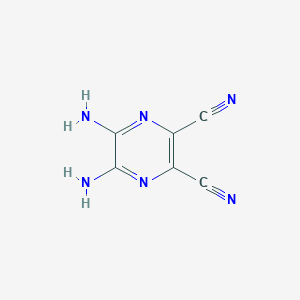

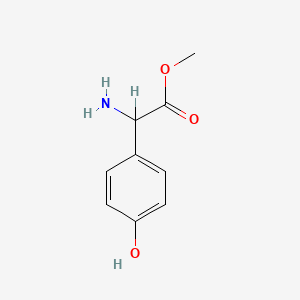

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone in the context of the research paper?

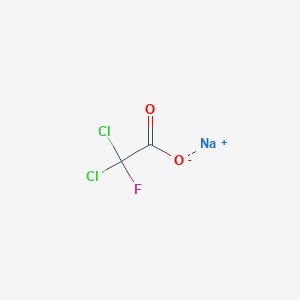

A1: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone serves as a crucial intermediate in the synthesis of new 1,2,3-triazoline and 1,2,3,4-tetrazole derivatives []. The research highlights its reactivity with sodium azide to yield 2-azido-1-(1H-benzo[d][1,2,3]triazol-1-yl) ethanone, a key precursor for the 1,3-dipolar cycloaddition reactions with various α,β-unsaturated carbonyl compounds and Schiff bases. This method offers a synthetic route to access diverse triazole and tetrazole derivatives, potentially leading to compounds with interesting biological activities.

Q2: How was 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone characterized in the study?

A2: The synthesized 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone was characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm its structural features []. The reaction progress and formation of the compound were monitored using thin-layer chromatography (TLC) with a benzene-methanol (4:1) solvent system []. While not specifically mentioned for this compound, the paper notes that some synthesized derivatives were further analyzed by 1H NMR spectroscopy and elemental analysis (C.H.N.S) for comprehensive structural elucidation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]acetic acid](/img/structure/B1308404.png)

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)